1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring substituted with dimethylamino and morpholino groups, as well as a urea linkage connected to a fluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine. This step often requires a base such as sodium hydride (NaH) and an organic solvent like dimethylformamide (DMF).
-
Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution, where the intermediate pyrimidine compound reacts with morpholine under reflux conditions in a polar aprotic solvent.
-
Urea Formation: : The final step involves the reaction of the substituted pyrimidine with 3-fluoro-4-methylphenyl isocyanate to form the urea linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups, potentially reducing the urea linkage to an amine.
Substitution: The aromatic fluorine can be substituted via nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol (EtOH)
Substitution: Sodium hydride (NaH), DMF, DCM
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(4-fluorophenyl)urea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
Uniqueness
Compared to similar compounds, 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for molecular targets. The presence of the fluorine atom and the methyl group can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNRGUHFXSZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.